An In-Depth Technical Guide to the Mechanism of Action of DDD100097
An In-Depth Technical Guide to the Mechanism of Action of DDD100097
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT) with significant activity against Trypanosoma brucei, the causative agent of Human African Trypanesomiasis (HAT), also known as sleeping sickness. This document provides a detailed technical overview of the mechanism of action of DDD100097, consolidating available quantitative data, experimental methodologies, and visualizing key molecular interactions and pathways. Developed as a lead compound from the pyrazole sulfonamide series, DDD100097 exhibits improved central nervous system (CNS) penetration, making it a candidate for treating the late, neurological stage of HAT.[1]
Core Mechanism of Action: Inhibition of N-Myristoyltransferase
The primary molecular target of DDD100097 is N-myristoyltransferase (NMT). NMT is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, many of which are involved in essential cellular processes such as signal transduction, protein-protein interactions, and membrane targeting.
In Trypanosoma brucei, the inhibition of NMT (TbNMT) disrupts the myristoylation of key parasitic proteins, leading to a cascade of downstream effects that ultimately result in parasite death.[2][3] The action of DDD100097 is trypanocidal, causing a rapid killing of the parasites.[2]
Signaling Pathway and Molecular Interactions
The binding of DDD100097 to TbNMT is competitive with the protein substrate.[2] While a crystal structure of DDD100097 in complex with TbNMT is not publicly available, the binding mode can be inferred from the co-crystal structure of the closely related precursor compound, DDD85646, with human NMT (HsNMT), which shares high sequence identity in the active site with TbNMT.[3][4]
The pyrazole sulfonamide scaffold of these inhibitors occupies the peptide-binding pocket of the enzyme. Key interactions include the formation of a salt bridge between the positively charged piperazine ring (or equivalent basic center in DDD100097) and the negatively charged C-terminus of NMT.[4] Additionally, hydrogen bonds are formed with conserved residues within the active site, such as Ser405.[4] The modifications made to DDD85646 to generate DDD100097, specifically capping the sulfonamide and replacing a rigid aromatic core with a flexible linker, were designed to reduce the polar surface area and improve blood-brain barrier permeability without compromising the critical interactions required for potent inhibition.[1]
Caption: Mechanism of DDD100097 action on T. brucei NMT.
Quantitative Data
The following tables summarize the key quantitative data for DDD100097 and its precursor, DDD85646.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | T. brucei EC50 (nM) | Selectivity (HsNMT IC50 / T. brucei EC50) |
| DDD100097 | TbNMT | - | 2 | >100 |
| DDD85646 | TbNMT | 2 | 2 | ~2 |
| DDD100097 | HsNMT | >200 | - | - |
| DDD85646 | HsNMT | 4 | - | - |
Data sourced from Brand et al., J Med Chem, 2014.[1]
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Polar Surface Area (Ų) | Brain:Blood Ratio (Mouse) |
| DDD100097 | 523.46 | - | 1.6 |
| DDD85646 | 536.46 | 80.7 | <0.1 |
Data sourced from Brand et al., J Med Chem, 2014 and MedKoo Biosciences.[1][5]
Experimental Protocols
N-Myristoyltransferase (NMT) Biochemical Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NMT.
-
Enzyme and Substrates: Recombinant T. brucei NMT (TbNMT) and human NMT (HsNMT) are expressed and purified. Myristoyl-CoA is used as the acyl donor, and a synthetic peptide corresponding to the N-terminus of a known NMT substrate (e.g., a peptide derived from ARF2) is used as the acyl acceptor.
-
Assay Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA to the peptide substrate.
-
Procedure:
-
A reaction mixture is prepared containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).
-
The NMT enzyme is added to the mixture.
-
The test compound (DDD100097) is added at various concentrations.
-
The reaction is initiated by the addition of myristoyl-CoA (containing a [³H]myristoyl-CoA tracer) and the peptide substrate.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the myristoylated peptide is separated from the unreacted myristoyl-CoA. This can be achieved using methods like reverse-phase HPLC, scintillation proximity assay (SPA), or by spotting onto phosphocellulose paper followed by washing.
-
The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
